molecular formula C30H31N5O2 B15098000 2-amino-1-(4-butylphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-1-(4-butylphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B15098000
M. Wt: 493.6 g/mol
InChI Key: IYIIVROKOWRPOU-UHFFFAOYSA-N
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Description

2-amino-1-(4-butylphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 2-amino-1-(4-butylphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the pyrrolo[2,3-b]quinoxaline core, followed by the introduction of the amino, butylphenyl, and methoxyphenyl groups. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the aromatic rings, using reagents like sodium hydride or alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-amino-1-(4-butylphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a ligand in binding studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other similar compounds, 2-amino-1-(4-butylphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has unique structural features that may confer specific advantages. Similar compounds include:

  • 2-amino-1-(4-butylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
  • N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

These compounds share some structural similarities but differ in their functional groups, which can affect their reactivity and applications.

Properties

Molecular Formula

C30H31N5O2

Molecular Weight

493.6 g/mol

IUPAC Name

2-amino-1-(4-butylphenyl)-N-[2-(4-methoxyphenyl)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C30H31N5O2/c1-3-4-7-20-10-14-22(15-11-20)35-28(31)26(27-29(35)34-25-9-6-5-8-24(25)33-27)30(36)32-19-18-21-12-16-23(37-2)17-13-21/h5-6,8-17H,3-4,7,18-19,31H2,1-2H3,(H,32,36)

InChI Key

IYIIVROKOWRPOU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCC5=CC=C(C=C5)OC)N

Origin of Product

United States

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